An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-pyrazin-2-yl-ethanone is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a reactive α-bromo ketone adjacent to a pyrazine ring, makes it a versatile building block for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug development.
Chemical and Physical Properties
2-Bromo-1-pyrazin-2-yl-ethanone is a pale-yellow to yellow-brown solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Bromo-1-pyrazin-2-yl-ethanone
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |
| Molecular Weight | 201.02 g/mol | [1] |
| CAS Number | 132426-19-8 | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 269.0 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 116.5 ± 23.2 °C | [2] |
| LogP | 0.69 | [2] |
| Storage Temperature | 2-8 °C |
Synthesis
Proposed Experimental Protocol: Synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone
This protocol is based on general methods for the α-bromination of ketones.
Materials:
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1-(Pyrazin-2-yl)ethanone
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or another suitable solvent
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Sodium Bicarbonate solution (saturated)
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Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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In a well-ventilated fume hood, dissolve 1-(pyrazin-2-yl)ethanone in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent, or N-Bromosuccinimide portion-wise, to the stirred solution. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a saturated solution of sodium bicarbonate to neutralize the acid and any unreacted bromine.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 2-Bromo-1-pyrazin-2-yl-ethanone.
Workflow Diagram:
Caption: Synthetic workflow for 2-Bromo-1-pyrazin-2-yl-ethanone.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-1-pyrazin-2-yl-ethanone are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Bromo-1-pyrazin-2-yl-ethanone
| Technique | Expected Features |
| ¹H NMR | Pyrazine Protons: Three distinct signals in the aromatic region (δ 8.5-9.0 ppm). Methylene Protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region (δ 185-195 ppm). Pyrazine Carbons: Signals in the aromatic region (δ 140-150 ppm). Methylene Carbon (-CH₂Br): A signal in the aliphatic region (δ 30-40 ppm). |
| IR Spectroscopy | C=O Stretch: A strong absorption band around 1700 cm⁻¹. C-Br Stretch: An absorption band in the fingerprint region (500-700 cm⁻¹). Aromatic C-H and C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): A pair of peaks at m/z 200 and 202 with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Major Fragments: Loss of Br (M-79/81), loss of CO (M-28), and fragmentation of the pyrazine ring. |
Biological Activity and Applications in Drug Development
Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[9][10][11][12] They are key components in several approved drugs.[9] The incorporation of a pyrazine moiety can enhance the pharmacological activity and reduce the toxicity of parent compounds.[9]
While specific biological data for 2-Bromo-1-pyrazin-2-yl-ethanone is limited in publicly accessible literature, its role as a key intermediate suggests its utility in the synthesis of compounds targeting various biological pathways.[1]
Potential Signaling Pathways and Molecular Targets:
The pyrazine nucleus is a versatile scaffold that can interact with a variety of biological targets. Based on the activities of other pyrazine-containing molecules, potential signaling pathways that could be modulated by derivatives of 2-Bromo-1-pyrazin-2-yl-ethanone include:
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NRF2/ARE Pathway: Some nitrogen-containing heterocyclic compounds, including pyrazines, are known to activate the NRF2/ARE signaling pathway, which is crucial for cellular defense against oxidative stress and has implications in cancer prevention.
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Enzyme Inhibition: The reactive α-bromo ketone moiety can act as an electrophile, making it suitable for covalent modification of enzyme active sites. This could be exploited to design irreversible inhibitors for various enzymes implicated in disease.
-
Receptor Binding: The pyrazine ring can participate in hydrogen bonding and π-stacking interactions, enabling it to bind to the active sites of various receptors.
Logical Relationship Diagram:
References
- 1. 2-Bromo-1-pyrazin-2-yl-ethanone | C6H5BrN2O | CID 15823112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(2-pyrazinyl)ethanone | CAS#:132426-19-8 | Chemsrc [chemsrc.com]
- 3. aoen.lookchem.com [aoen.lookchem.com]
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- 5. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [jstage.jst.go.jp]
- 6. article.sapub.org [article.sapub.org]
- 7. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [jstage.jst.go.jp]
- 8. One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
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